molecular formula C11H13N3O B1337813 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine CAS No. 393590-62-0

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Cat. No. B1337813
M. Wt: 203.24 g/mol
InChI Key: YIBUHJHRURIGRW-UHFFFAOYSA-N
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Description

Compounds with a benzyloxy group, such as 5-benzyloxybenzylacyclouridine , are known to have various biological activities. The benzyloxy group is often used as a persistent protection of the hydroxyl group in the synthesis of various compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyloxy compound with other reagents. For example, the synthesis of 5-benzyloxy-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one involved the reaction of 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one with acryloyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The benzyloxy group is known to undergo various chemical reactions. For example, it can undergo electrophilic nitration and Friedel-Crafts acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 5-(benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one were determined using TGA, XRD, and molar conductance .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis : A study by Titi et al. (2020) investigated the synthesis and characterization of pyrazole derivatives, including armed pyrazoles (L1-L3) synthesized from hydroxymethyl pyrazole derivatives. The structural analysis involved FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The aminomethyl chain of these compounds forms a distorted plane, and the angle between two planes was a point of study. This research also explored the biological activity against breast cancer and microbes, indicating the pharmacological potential of these compounds Titi et al., 2020.

Biological Activities and Applications

Antifungal and Antibacterial Activities : The research by Nimbalkar et al. (2016) synthesized a series of novel compounds with the benzyloxy group and evaluated their antifungal activity against various human pathogenic fungal strains. Molecular docking studies were also conducted to assess the binding at the active site of specific enzymes, indicating these compounds' potential as antifungal agents Nimbalkar et al., 2016.

Chemical Properties and Reactions

Crystallographic and Molecular Structure Studies : Pinto et al. (1999) synthesized and analyzed the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, highlighting how minor perturbations in molecular structure, such as the substitution of hydrogen by a methyl group, can lead to significant changes in crystal packing. This study emphasizes the intricate relationship between molecular structure and physical properties of these compounds Pinto et al., 1999.

Dye Synthesis and Characterization : The research by Bagdatli and Ocal (2012) focused on synthesizing new heterocycles with dyeing properties derived from 5-pyrazolones. Spectroscopic and analytical methods were used to confirm the structures of the synthesized compounds, and the dyeing performance and fastness tests were conducted to evaluate their applicability in practical uses Bagdatli & Ocal, 2012.

Reactivity Studies of Pyrazolones : Varvounis et al. (2007) provided a comprehensive overview of the reactivity of pyrazol-3-ones, examining various reactions such as alkylation, acylation, halogenation, and nucleophilic substitution. The study highlighted the versatility of these compounds in chemical reactions, which can be pivotal in synthetic chemistry and the development of new materials or pharmaceuticals Varvounis et al., 2007.

Safety And Hazards

The safety data sheet of a similar compound, benzyl benzoate, indicates that it is harmful if swallowed, very toxic to aquatic life, and toxic to aquatic life with long-lasting effects .

Future Directions

Research on similar compounds suggests potential future directions. For example, the study on hydroxypyridinone derivatives showed that they have significant biological properties, suggesting their potential as therapeutic agents .

properties

IUPAC Name

5-(phenylmethoxymethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11-6-10(13-14-11)8-15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBUHJHRURIGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447667
Record name 5-Benzyloxymethyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

CAS RN

393590-62-0
Record name 5-Benzyloxymethyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Honma, T Yoshizumi, N Hashimoto… - Journal of medicinal …, 2001 - ACS Publications
Identification of a selective inhibitor for a particular protein kinase without inhibition of other kinases is critical for use as a biological tool or drug. However, this is very difficult because …
Number of citations: 185 0-pubs-acs-org.brum.beds.ac.uk

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